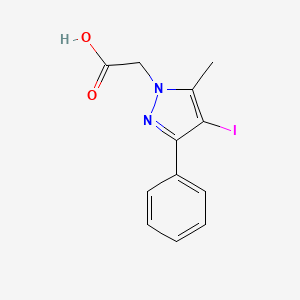

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

Description

Properties

Molecular Formula |

C12H11IN2O2 |

|---|---|

Molecular Weight |

342.13 g/mol |

IUPAC Name |

2-(4-iodo-5-methyl-3-phenylpyrazol-1-yl)acetic acid |

InChI |

InChI=1S/C12H11IN2O2/c1-8-11(13)12(9-5-3-2-4-6-9)14-15(8)7-10(16)17/h2-6H,7H2,1H3,(H,16,17) |

InChI Key |

YDYULLYCQRTQNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C2=CC=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the reaction of enaminones with hydrazines in the presence of iodine as a catalyst . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogenated Derivatives

- 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS 53808-88-1): Substitutions: 4-chlorophenyl at position 3, phenyl at position 1. Molecular weight: 312.76 g/mol vs. ~356.2 g/mol (estimated for the iodinated target).

[5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]-acetic acid (CAS 512809-86-8) :

Methyl-Substituted Derivatives

2-(5-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-30-4) :

- 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 1343304-07-3): Substitutions: Amino group at position 3. The amino group introduces hydrogen-bonding capability, contrasting with the iodine’s hydrophobic and polarizable nature in the target compound .

Physicochemical Properties

Key Observations :

- The iodine atom in the target compound significantly increases molecular weight and logP, reducing aqueous solubility compared to smaller analogs.

- Halogenated derivatives (Cl, I) exhibit higher logP values than non-halogenated or amino-substituted analogs.

Pharmacological and Functional Implications

- Methyl and Phenyl Groups : The 5-methyl and 3-phenyl groups likely contribute to π-π stacking interactions in protein binding, as seen in structurally similar kinase inhibitors .

Biological Activity

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a unique molecular structure that includes an iodine atom, which can significantly influence its reactivity and biological interactions. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 327.16 g/mol. The presence of the iodine atom at the para position of the phenyl group enhances its lipophilicity and may affect its interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that this compound can modulate pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapeutics. For instance, it has been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis through intrinsic pathways.

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has demonstrated anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases. This property suggests potential applications in treating conditions such as arthritis and inflammatory bowel disease.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties . The compound's structure may allow it to interact with bacterial cell membranes or specific targets within bacterial cells.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Cell Signaling Modulation : The compound may influence various signaling pathways related to cell growth and survival, particularly those involving apoptosis.

- Enzyme Inhibition : It is hypothesized that this pyrazole derivative can inhibit specific enzymes involved in inflammatory processes or tumor progression.

- Receptor Interaction : Interaction with receptors involved in pain and inflammation could explain its analgesic properties.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic pathways for preparing 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid?

The synthesis typically involves multi-step reactions, including:

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions in solvents like ethanol or acetonitrile .

- Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce the iodine atom at the 4-position of the pyrazole ring .

- Acetic acid side-chain introduction : Alkylation of the pyrazole nitrogen with ethyl bromoacetate, followed by hydrolysis using NaOH or LiOH to yield the carboxylic acid . Key optimization parameters include temperature control (60–100°C), inert atmospheres (N₂/Ar), and purification via recrystallization or column chromatography.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and absence of side products. For example, the acetic acid moiety appears as a singlet (~δ 4.2 ppm for CH₂ and ~δ 170 ppm for COOH) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ = 383.02 g/mol) .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in the iodination step?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reactivity .

- Catalyst screening : FeCl₃ or ZnCl₂ improves regioselectivity for the 4-position of the pyrazole ring .

- Kinetic monitoring : Reaction progress tracked via TLC or in situ IR spectroscopy to identify side products (e.g., diiodinated derivatives) . Typical yields range from 60–85%, with purity confirmed by melting point analysis and elemental composition .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., cyclooxygenase-2 or kinase enzymes) by analyzing interactions between the iodophenyl group and hydrophobic binding pockets .

- QSAR modeling : Quantitative Structure-Activity Relationship models correlate substituent electronic effects (e.g., iodine’s electronegativity) with biological activity .

- DFT calculations : Assess stability of tautomeric forms (1H vs. 2H-pyrazole) and their impact on reactivity .

Q. What are the challenges in analyzing biological activity data for this compound?

Key challenges include:

- Contradictory cytotoxicity results : Variability in IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) due to differences in membrane permeability or metabolic activity .

- Off-target effects : The acetic acid moiety may chelate metal ions in assay buffers, leading to false positives in enzymatic inhibition studies .

- Data normalization : Activity data should be standardized against control compounds (e.g., aspirin for anti-inflammatory assays) to account for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.